molecular formula C10H12O B12885834 3,6-Dimethyl-4,5-dihydro-1-benzofuran CAS No. 107149-16-6

3,6-Dimethyl-4,5-dihydro-1-benzofuran

Cat. No.: B12885834
CAS No.: 107149-16-6
M. Wt: 148.20 g/mol
InChI Key: DEMISJUCWSMPRX-UHFFFAOYSA-N
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Description

3,6-dimethyl-4,5-dihydrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3rd and 6th positions of the benzofuran ring, and it is partially hydrogenated at the 4th and 5th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-4,5-dihydrobenzofuran can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of 3,6-dimethyl-4,5-dihydrobenzofuran may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-4,5-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated benzofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of fully hydrogenated benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

3,6-dimethyl-4,5-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dimethyl-4,5-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the methyl groups and hydrogenation.

    2,3-dihydrobenzofuran: A similar compound with hydrogenation at the 2nd and 3rd positions.

    6-methylbenzofuran: A benzofuran derivative with a single methyl group at the 6th position.

Uniqueness

3,6-dimethyl-4,5-dihydrobenzofuran is unique due to the specific positioning of its methyl groups and the partial hydrogenation of the benzofuran ring. These structural features contribute to its distinct chemical reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

IUPAC Name

3,6-dimethyl-4,5-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMISJUCWSMPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC1)C(=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514247
Record name 3,6-Dimethyl-4,5-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107149-16-6
Record name 3,6-Dimethyl-4,5-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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